molecular formula C11H16BFN2O2 B14092277 (5-Fluoro-2-(4-methylpiperidin-1-yl)pyridin-4-yl)boronic acid

(5-Fluoro-2-(4-methylpiperidin-1-yl)pyridin-4-yl)boronic acid

Cat. No.: B14092277
M. Wt: 238.07 g/mol
InChI Key: ZRXZSAGZZRHYHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Fluoro-2-(4-methylpiperidin-1-yl)pyridin-4-yl)boronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl or vinyl boronic acid and an aryl or vinyl halide . The reaction conditions generally include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures ranging from 80°C to 120°C .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-throughput reactors and continuous flow systems to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

(5-Fluoro-2-(4-methylpiperidin-1-yl)pyridin-4-yl)boronic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield boronic esters, while reduction can produce alcohols .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5-Fluoro-2-(4-methylpiperidin-1-yl)pyridin-4-yl)boronic acid is unique due to the presence of both a fluorine atom and a piperidine ring, which can enhance its binding affinity and specificity for certain molecular targets. This structural uniqueness makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C11H16BFN2O2

Molecular Weight

238.07 g/mol

IUPAC Name

[5-fluoro-2-(4-methylpiperidin-1-yl)pyridin-4-yl]boronic acid

InChI

InChI=1S/C11H16BFN2O2/c1-8-2-4-15(5-3-8)11-6-9(12(16)17)10(13)7-14-11/h6-8,16-17H,2-5H2,1H3

InChI Key

ZRXZSAGZZRHYHG-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=NC=C1F)N2CCC(CC2)C)(O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.